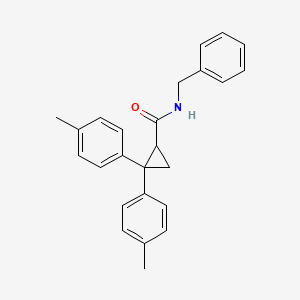![molecular formula C14H19ClN2O2 B5168252 methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5168252.png)
methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate, also known as mCPP, is a psychoactive drug that belongs to the class of phenethylamine and piperazine compounds. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A and 5-HT2C receptors, and as an antagonist at the 5-HT2B and 5-HT3 receptors. It may also affect the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to its anxiolytic and antidepressant effects. It can also affect the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, it can affect the activity of the autonomic nervous system, which is involved in the regulation of various physiological processes such as heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in high purity and yield. It has also been extensively studied for its potential therapeutic applications, which makes it a useful tool for investigating the underlying mechanisms of various neurological and psychiatric disorders. However, it also has some limitations. It is a psychoactive compound that can affect the behavior and physiology of experimental animals, which can complicate the interpretation of results. It also has potential safety concerns, as it can cause adverse effects such as hypothermia and seizures at high doses.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of migraines. It has been shown to be effective in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, it may have potential applications in the treatment of other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Further studies are needed to determine its potential therapeutic applications and to elucidate its mechanism of action in these disorders.
Synthesemethoden
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate can be synthesized by reacting 1-(2-chlorophenyl)piperazine with methyl acrylate in the presence of a base catalyst. The resulting compound can be purified using column chromatography or recrystallization techniques. The purity and yield of the synthesized compound can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(2-chlorophenyl)-1-piperazinyl]propanoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of migraines, obsessive-compulsive disorder, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
methyl 3-[4-(2-chlorophenyl)piperazin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZNNAUHWCNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)

![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)

methanone](/img/structure/B5168266.png)
